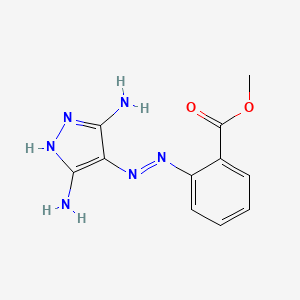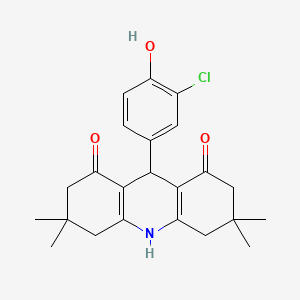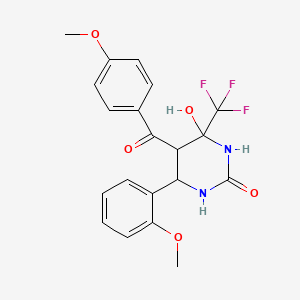
2-(3,5-Diamino-1H-pyrazol-4-ylazo)-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE is a complex organic compound featuring a pyrazole ring substituted with amino groups and a diazenyl linkage to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE typically involves the diazotization of 3,5-diamino-1H-pyrazole followed by coupling with methyl 2-aminobenzoate. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The diazenyl linkage can be reduced to form hydrazine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Amides or other ester derivatives.
Applications De Recherche Scientifique
METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl linkage and amino groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diamino-1H-pyrazole: A precursor in the synthesis of METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE.
Methyl 2-aminobenzoate: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE is unique due to its combination of a diazenyl linkage and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12N6O2 |
|---|---|
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
methyl 2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C11H12N6O2/c1-19-11(18)6-4-2-3-5-7(6)14-15-8-9(12)16-17-10(8)13/h2-5H,1H3,(H5,12,13,16,17) |
Clé InChI |
DOAWSVWPYCYVDI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1N=NC2=C(NN=C2N)N |
Solubilité |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B15031652.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15031660.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B15031661.png)
![4-[3-(4-chlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15031662.png)
![2-methyl-3-[1-(2-methyl-1H-indol-3-yl)-2-phenylpropyl]-1H-indole](/img/structure/B15031685.png)


![3-[(2E)-2-(4-ethoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15031707.png)
![(5E)-1-(1,3-benzodioxol-5-yl)-2-hydroxy-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B15031722.png)

![6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031748.png)
![(5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-(4-nitrobenzyl)imidazolidine-2,4-dione](/img/structure/B15031757.png)
![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B15031763.png)
![ethyl 3-{3-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B15031766.png)
